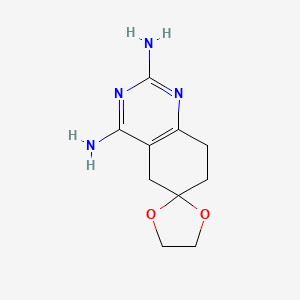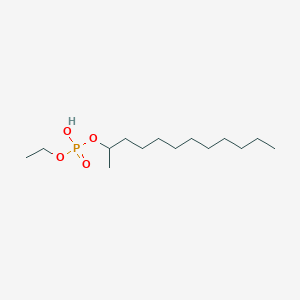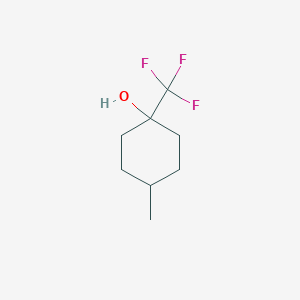
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxan moiety linked to an azepine ring, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,4-benzodioxan-5-ol and hexahydro-1H-azepine.
Etherification: The 1,4-benzodioxan-5-ol is reacted with an appropriate alkylating agent to form 1-(2-(1,4-benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzodioxan moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxan moiety is known to interact with various receptors and enzymes, modulating their activity. The azepine ring contributes to the compound’s ability to cross biological membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylhexahydro-1H-azepinium iodide
- 1-(2-(4-(Chloromethyl)phenoxy)ethyl)hexahydro-1H-azepine hydrochloride
Uniqueness
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride stands out due to its unique combination of the benzodioxan and azepine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2906-75-4 |
|---|---|
Molecular Formula |
C16H24ClNO3 |
Molecular Weight |
313.82 g/mol |
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]azepan-1-ium;chloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-4-9-17(8-3-1)10-11-18-14-6-5-7-15-16(14)20-13-12-19-15;/h5-7H,1-4,8-13H2;1H |
InChI Key |
QJEULQBVWVENJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC[NH+](CC1)CCOC2=CC=CC3=C2OCCO3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



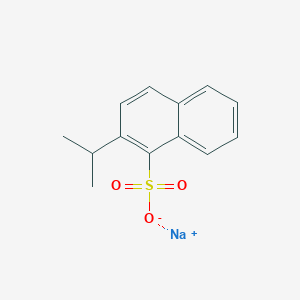
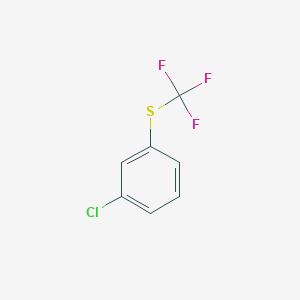

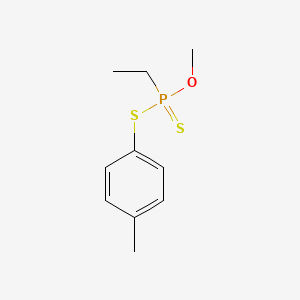
![disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13729016.png)
![5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid](/img/structure/B13729033.png)

